molecular formula C6H12N2O2 B14861425 (S)-2-(Piperazin-2-yl)acetic acid

(S)-2-(Piperazin-2-yl)acetic acid

Cat. No.: B14861425
M. Wt: 144.17 g/mol
InChI Key: VGEOCVZKPBSYQC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Piperazin-2-yl)acetic acid is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-piperazin-2-yl]acetic acid can be achieved through the reaction of piperazine with acetic acid. The basic reaction involves the following steps:

    Reaction of Piperazine with Acetic Acid: Piperazine is reacted with acetic acid under controlled conditions to form 2-[(2S)-piperazin-2-yl]acetic acid.

    Purification: The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity[][1].

Industrial Production Methods

In industrial settings, the production of 2-[(2S)-piperazin-2-yl]acetic acid involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. Key steps include:

    Bulk Reaction: Large quantities of piperazine and acetic acid are reacted in reactors under controlled temperature and pressure conditions.

    Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale crystallization or distillation techniques[][1].

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-piperazin-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2S)-piperazin-2-yl]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological processes and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2S)-piperazin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-[(2S)-piperazin-2-yl]acetic acid

InChI

InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10)/t5-/m0/s1

InChI Key

VGEOCVZKPBSYQC-YFKPBYRVSA-N

Isomeric SMILES

C1CN[C@H](CN1)CC(=O)O

Canonical SMILES

C1CNC(CN1)CC(=O)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.